molecular formula C43H86NO8P B13426384 N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine CAS No. 26525-69-9

N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B13426384
CAS No.: 26525-69-9
M. Wt: 776.1 g/mol
InChI Key: MPARAOBCZMXIRB-VQJSHJPSSA-N
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Description

N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine is a phospholipid compound with the molecular formula C43H86NO8P. It is a derivative of phosphatidylethanolamine, where the ethanolamine head group is modified with two stearoyl chains and a dimethyl group. This compound is commonly used in the field of biochemistry and molecular biology due to its amphipathic nature, which allows it to integrate into lipid bilayers and form liposomes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine typically involves the esterification of glycerol with stearic acid, followed by the phosphorylation of the resulting diacylglycerolThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of the phosphoethanolamine group and the stearoyl chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the stearoyl chains.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce any oxidized forms of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of stearic acid derivatives, while substitution reactions can yield a variety of modified phospholipids .

Scientific Research Applications

N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. The dimethylamino group can interact with other molecules, facilitating the formation of stable liposomes. These liposomes can encapsulate drugs or genetic material, protecting them from degradation and enhancing their delivery to target cells .

Comparison with Similar Compounds

Similar Compounds

    1,2-Distearoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but lacks the dimethylamino modification.

    1,2-Dioctadecanoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with similar fatty acid chains but different head group modifications.

    1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-maleimide: Contains a maleimide group for conjugation with other molecules.

Uniqueness

N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine is unique due to its dimethylamino modification, which enhances its ability to form stable liposomes and interact with other molecules. This makes it particularly useful in drug delivery and gene therapy applications .

Properties

CAS No.

26525-69-9

Molecular Formula

C43H86NO8P

Molecular Weight

776.1 g/mol

IUPAC Name

[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C43H86NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44(3)4)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h41H,5-40H2,1-4H3,(H,47,48)/t41-/m1/s1

InChI Key

MPARAOBCZMXIRB-VQJSHJPSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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